Ethyl (R)-2-aminopent-4-enoate hydrochloride
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Overview
Description
Ethyl ®-2-aminopent-4-enoate hydrochloride is an organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its ethyl ester group, an amino group, and a pent-4-enoate backbone. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-aminopent-4-enoate hydrochloride typically involves the esterification of ®-2-aminopent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-aminopent-4-enoate hydrochloride may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The final product is often obtained through solvent extraction and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-aminopent-4-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond in the pent-4-enoate backbone can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl ®-2-aminopentanoate.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl ®-2-aminopent-4-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl ®-2-aminopent-4-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can interact with various biological pathways.
Comparison with Similar Compounds
Ethyl ®-2-aminopent-4-enoate hydrochloride can be compared with similar compounds such as:
Ethyl ®-2-aminopentanoate: Lacks the double bond, making it less reactive in certain chemical reactions.
Methyl ®-2-aminopent-4-enoate: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl (S)-2-aminopent-4-enoate: The enantiomer, which may have different biological activity due to stereochemistry.
Properties
IUPAC Name |
ethyl (2R)-2-aminopent-4-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJUSBWWSWRMP-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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